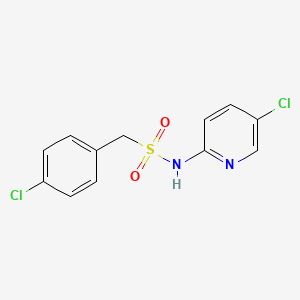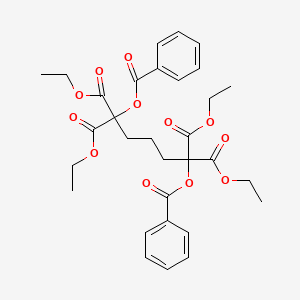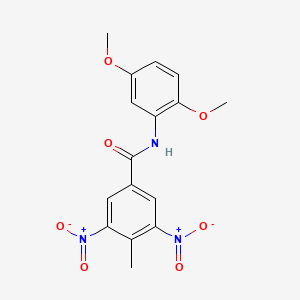![molecular formula C19H20Cl2O3 B5029077 4-allyl-1-[3-(2,4-dichlorophenoxy)propoxy]-2-methoxybenzene](/img/structure/B5029077.png)
4-allyl-1-[3-(2,4-dichlorophenoxy)propoxy]-2-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-allyl-1-[3-(2,4-dichlorophenoxy)propoxy]-2-methoxybenzene is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as ADP-1 and has been synthesized using various methods. In
Wirkmechanismus
The mechanism of action of ADP-1 is not fully understood. However, studies have shown that ADP-1 can inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). ADP-1 has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
ADP-1 has been found to have various biochemical and physiological effects. Studies have shown that ADP-1 can inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. ADP-1 has also been found to have anti-oxidant properties and can scavenge free radicals. In addition, ADP-1 has been found to have anti-platelet and anti-thrombotic effects, which may be beneficial in the treatment of cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ADP-1 in lab experiments is its potential applications in various fields of scientific research. ADP-1 is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using ADP-1 in lab experiments is its potential toxicity. Studies have shown that ADP-1 can be toxic to certain cell types and may have adverse effects on the liver and kidneys.
Zukünftige Richtungen
There are several future directions for research on ADP-1. One of the main areas of research is the development of ADP-1 as a potential anti-cancer drug. Studies have shown that ADP-1 has anti-cancer properties and can induce apoptosis in cancer cells. Another area of research is the development of ADP-1 as a potential treatment for cardiovascular diseases. ADP-1 has been found to have anti-platelet and anti-thrombotic effects, which may be beneficial in the treatment of cardiovascular diseases. Finally, further research is needed to fully understand the mechanism of action of ADP-1 and its potential toxicity.
Synthesemethoden
The synthesis of ADP-1 has been achieved using various methods. One of the most common methods involves the reaction of 2-methoxyphenol with allyl bromide in the presence of a base, followed by the reaction of the resulting product with 2,4-dichlorophenylpropanol in the presence of a catalyst. Another method involves the reaction of 2-methoxyphenol with allyl bromide in the presence of a base, followed by the reaction of the resulting product with 2,4-dichlorophenylpropanol in the presence of a reducing agent.
Wissenschaftliche Forschungsanwendungen
ADP-1 has been found to have potential applications in various fields of scientific research. One of the most promising applications of ADP-1 is in the field of cancer research. Studies have shown that ADP-1 has anti-cancer properties and can induce apoptosis in cancer cells. ADP-1 has also been found to have potential applications in the treatment of cardiovascular diseases, as it has been shown to have anti-platelet and anti-thrombotic effects.
Eigenschaften
IUPAC Name |
2,4-dichloro-1-[3-(2-methoxy-4-prop-2-enylphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2O3/c1-3-5-14-6-8-18(19(12-14)22-2)24-11-4-10-23-17-9-7-15(20)13-16(17)21/h3,6-9,12-13H,1,4-5,10-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOPTJMLUKEXAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCOC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[(4-chlorobenzyl)thio]acetyl}-4-(diphenylmethyl)piperazine](/img/structure/B5028999.png)

![bis{3-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}methanone](/img/structure/B5029020.png)
![N~2~-[(1-isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]-L-alaninamide](/img/structure/B5029027.png)
![ethyl 2-[(2-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5029033.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-[(5-methyl-2-pyrazinyl)methyl]benzamide](/img/structure/B5029051.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,4-dichlorophenyl)-N~2~-(4-methylbenzyl)glycinamide](/img/structure/B5029059.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5029067.png)

![3-[2-hydroxy-3-(4-isopropylphenoxy)propyl]-1-methyl-2-propyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5029080.png)

![N-(2-hydroxy-5-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5029090.png)
![ethyl 4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate](/img/structure/B5029092.png)